3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Description
3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H15ClN4O2S and its molecular weight is 410.9g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 625370-63-0) is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
This compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological properties. The presence of multiple functional groups, including an amino group and a methoxy-substituted phenyl ring, enhances its pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. Notably, it has been evaluated for its inhibitory effects on EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, a critical pathway in many cancers.
Antitumor Activity
Research indicates that This compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 0.440 ± 0.039 | EGFR inhibition |
NCI-H1975 | 15.629 ± 1.03 | EGFR L858R/T790M inhibition |
NCI-H460 | >50 | Low cytotoxicity |
These results suggest that the compound selectively inhibits EGFR-mediated signaling pathways, leading to reduced cell proliferation in sensitive cancer types .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thieno[2,3-b]pyridine core and the substituents on the phenyl ring significantly influence biological activity. For example:
- Cl substitution at the phenyl ring enhances binding affinity to EGFR.
- The methoxy group is crucial for maintaining solubility and bioavailability.
Compounds with longer side chains or bulky groups tend to exhibit reduced efficacy due to steric hindrance affecting their ability to interact with target proteins effectively .
Study 1: Evaluation Against Lung Cancer Cell Lines
In a study assessing the anticancer properties of various thienopyridine derivatives, this compound was found to outperform others in terms of cytotoxicity against A549 and NCI-H1975 cells. The research utilized the MTT assay to determine cell viability post-treatment and reported significant apoptosis induction at concentrations lower than those required for other tested compounds .
Study 2: EGFR Inhibition Profile
Another investigation focused on the compound's ability to inhibit mutated forms of EGFR, particularly L858R/T790M mutations common in non-small cell lung cancer (NSCLC). This study emphasized the importance of the thieno[2,3-b]pyridine scaffold in achieving selective inhibition, which was quantified using ELISA assays showing over 60% inhibition at concentrations around 0.1 µM .
Properties
IUPAC Name |
3-amino-N-(2-chloro-5-methoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-27-12-2-4-14(21)16(10-12)24-19(26)18-17(22)13-3-5-15(25-20(13)28-18)11-6-8-23-9-7-11/h2-10H,22H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUIWBOSBMSRTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.